Osi-930

Vue d'ensemble

Description

OSI-930 est un inhibiteur de la tyrosine kinase réceptrice à petite molécule oral, nouveau et puissant. Il cible principalement les tyrosine kinases réceptrices c-Kit et le facteur de croissance de l'endothélium vasculaire-2 (VEGFR-2). Ce composé est conçu pour inhiber à la fois la prolifération des cellules cancéreuses et la croissance des vaisseaux sanguins (angiogenèse) dans certaines tumeurs .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse d'OSI-930 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leur couplage ultérieur. La voie de synthèse détaillée et les conditions de réaction sont propriétaires et ne sont pas entièrement divulguées dans la littérature publique. On sait que la synthèse implique l'utilisation de divers réactifs et catalyseurs pour obtenir la structure moléculaire souhaitée .

Méthodes de production industrielle

La production industrielle d'this compound impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Ce processus comprendrait des mesures rigoureuses de contrôle de la qualité pour répondre aux normes pharmaceutiques. Des détails spécifiques sur les méthodes de production industrielle ne sont pas disponibles publiquement .

Analyse Des Réactions Chimiques

Types de réactions

OSI-930 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs pour faciliter les réactions de substitution. Les conditions spécifiques, telles que la température et le solvant, dépendent de la réaction souhaitée .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent de la voie réactionnelle spécifique. Par exemple, l'oxydation peut donner des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition de la tyrosine kinase réceptrice.

Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et les processus cellulaires.

Médecine : Évalué dans des études cliniques pour son potentiel de traitement de divers cancers, notamment le cancer pulmonaire à petites cellules, le glioblastome, le cancer colorectal, le cancer rénal, le cancer de la tête et du cou, le cancer pulmonaire non à petites cellules et le cancer gastrique

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité tyrosine kinase de c-Kit et de VEGFR-2. Cette inhibition conduit à une réduction de la prolifération des cellules cancéreuses et à une augmentation de l'apoptose cellulaire dans les types de tumeurs induits par c-Kit. De plus, this compound inhibe VEGFR-2, qui est un médiateur clé de la croissance des vaisseaux sanguins en réponse au facteur de croissance angiogénique VEGF. En inhibant cette voie, this compound affecte la croissance et les métastases d'une large gamme de tumeurs malignes dépendantes de l'angiogenèse .

Applications De Recherche Scientifique

OSI-930 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study receptor tyrosine kinase inhibition.

Biology: Investigated for its effects on cell signaling pathways and cellular processes.

Medicine: Evaluated in clinical studies for its potential to treat various cancers, including small cell lung cancer, glioblastoma, colorectal cancer, renal cancer, head and neck cancer, non-small cell lung cancer, and gastric cancer

Mécanisme D'action

OSI-930 exerts its effects by inhibiting the tyrosine kinase activity of c-Kit and VEGFR-2. This inhibition leads to reduced cancer cell proliferation and increased cellular apoptosis in tumor types driven by c-Kit. Additionally, this compound inhibits VEGFR-2, which is a key mediator of blood vessel growth in response to the angiogenic growth factor VEGF. By inhibiting this pathway, this compound impacts the growth and metastasis of a wide range of angiogenesis-dependent malignancies .

Comparaison Avec Des Composés Similaires

Composés similaires

Imatinib : Un autre inhibiteur de la tyrosine kinase utilisé pour traiter la leucémie myéloïde chronique et les tumeurs stromales gastro-intestinales.

Erlotinib : Un inhibiteur de la tyrosine kinase réceptrice du facteur de croissance épidermique utilisé pour traiter le cancer pulmonaire non à petites cellules et le cancer du pancréas

Unicité

OSI-930 est unique en son genre en raison de son double inhibition de c-Kit et de VEGFR-2, ce qui en fait un inhibiteur puissant de la prolifération des cellules cancéreuses et de l'angiogenèse. Cette approche de double ciblage le distingue des autres inhibiteurs de la tyrosine kinase qui peuvent ne cibler qu'une seule voie .

Activité Biologique

OSI-930 is a novel, potent oral small-molecule receptor tyrosine kinase inhibitor primarily targeting c-Kit and vascular endothelial growth factor receptor-2 (VEGFR-2). Its dual mechanism of action positions it as a promising candidate in the treatment of various cancers, particularly those driven by these receptors. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical trial results, and preclinical studies.

This compound inhibits the activity of c-Kit and VEGFR-2, which are critical in regulating tumor growth and angiogenesis. By blocking these pathways, this compound aims to reduce cancer cell proliferation and promote apoptosis in tumors that depend on these signaling mechanisms. The compound has shown effectiveness against both wild-type and mutant forms of c-Kit, suggesting its potential superiority over existing therapies like imatinib .

Clinical Trials

A Phase I clinical trial was conducted to assess the safety, maximum-tolerated dose (MTD), pharmacokinetics, and antitumor activity of this compound in patients with advanced solid tumors. Key findings from the trial include:

- Study Design : Patients received this compound either once or twice daily. The trial involved 58 participants across different dosing schedules.

- Dosage and Tolerability : The MTD was established at 500 mg twice daily, with dose-limiting toxicities observed at 600 mg. Common side effects included fatigue, diarrhea, nausea, and rash .

- Antitumor Activity : Notable responses were documented in patients with advanced ovarian cancer and gastrointestinal stromal tumors (GISTs). Specifically, partial responses were recorded using Response Evaluation Criteria in Solid Tumors (RECIST) criteria in some patients .

Table 1: Summary of Phase I Clinical Trial Results

| Parameter | Value |

|---|---|

| Total Patients | 58 |

| Maximum-Tolerated Dose (MTD) | 500 mg twice daily |

| Common Toxicities | Fatigue, Diarrhea, Nausea |

| Antitumor Responses | 2 patients with ovarian cancer |

| GIST Stable Disease Duration | Median 126 days |

Preclinical Studies

Preclinical evaluations have demonstrated this compound's efficacy across various xenograft models. These studies highlight its potential to induce tumor regression in several cancer types, including:

- Glioblastoma

- Squamous Cell Carcinoma

- Small Cell Lung Carcinoma

- Mast Cell Leukemia

- Colorectal Cancer

In these models, this compound exhibited significant cytostatic effects, leading to durable cures or tumor regression .

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies revealed that this compound's exposure increased with dosage. Significant reductions in soluble VEGFR levels were noted at doses ≥400 mg administered twice daily. Dynamic contrast-enhanced MRI (DCE-MRI) results indicated positive responses in a subset of patients .

Table 2: Pharmacokinetic Data Summary

| Dosage (mg) | sVEGFR Level Change | DCE-MRI Response Rate |

|---|---|---|

| ≥400 mg (twice daily) | Significant decrease | 4 out of 6 patients |

Case Studies

In one notable case study involving heavily pretreated patients with imatinib-resistant GISTs, eleven out of nineteen achieved stable disease for an average duration of 126 days. Imaging studies further confirmed partial responses in several cases .

Propriétés

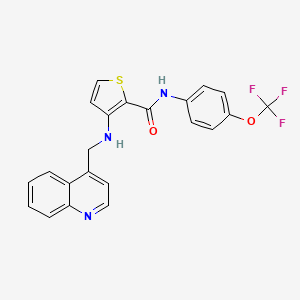

IUPAC Name |

3-(quinolin-4-ylmethylamino)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F3N3O2S/c23-22(24,25)30-16-7-5-15(6-8-16)28-21(29)20-19(10-12-31-20)27-13-14-9-11-26-18-4-2-1-3-17(14)18/h1-12,27H,13H2,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTCROZDHDSNIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CNC3=C(SC=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60993606 | |

| Record name | 3-{[(Quinolin-4-yl)methyl]amino}-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60993606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

OSI-930 is a multi-targeted tyrosine kinase inhibitor that is designed to act as a potent co-inhibitor of the receptor tyrosine kinases c-Kit and VEGFR-2. The inhibition of the tyrosine kinase activity of Kit is expected to result in reduced cancer cell proliferation and increased cellular apoptosis in tumor types driven by Kit, resulting in inhibition of tumor growth. OSI-930 is also capable of inhibiting VEGFR-2. This receptor is present on endothelial cells and is a key mediator of blood vessel growth in response to the angiogenic growth factor VEGF. This pathway is believed to be the single most important mechanism for recruitment of new blood vessels in nearly all solid tumors. Inhibition of this pathway should therefore impact the growth and metastases of a wide range of angiogenesis-dependent malignancies. | |

| Record name | OSI-930 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05913 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

728033-96-3 | |

| Record name | OSI-930 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0728033963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OSI-930 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05913 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-{[(Quinolin-4-yl)methyl]amino}-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60993606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OSI-930 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1PEG5Q9Y2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.